molecular formula C8H9NO B1282845 3,4-Dihydro-2H-pyrano[2,3-b]pyridine CAS No. 26267-89-0

3,4-Dihydro-2H-pyrano[2,3-b]pyridine

Cat. No.: B1282845
CAS No.: 26267-89-0
M. Wt: 135.16 g/mol
InChI Key: VXFMNHKLXSDLKL-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H9NO It is a member of the pyranopyridine family, characterized by a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine typically involves multi-component reactions. One common method includes the reaction of aldehydes, malononitrile, and 2-pyridone in the presence of a base such as potassium carbonate in ethanol under reflux conditions . Another approach involves the use of microwave irradiation to accelerate the reaction, providing higher yields in shorter reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions for scale-up, ensuring the purity of starting materials, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and pyran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives have been identified as important scaffolds in drug discovery due to their diverse biological activities. These include:

  • Antitumor Activity : Several studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Research indicates that these compounds possess antibacterial and antifungal activities. They have been evaluated for their efficacy against common pathogens, showcasing potential as therapeutic agents in treating infectious diseases .
  • Cardiotonic Effects : Some derivatives have been studied for their cardiotonic properties, similar to well-known drugs like Milrinone. These compounds can enhance cardiac contractility and are being explored for the treatment of heart failure .

Synthetic Applications

The synthetic versatility of this compound is noteworthy:

  • Building Blocks in Organic Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex molecules. It can be transformed into various functionalized derivatives that are useful in developing new pharmaceuticals .
  • Green Chemistry Approaches : Recent advancements have highlighted the potential for synthesizing this compound using environmentally friendly methods. Techniques such as solvent-free reactions and microwave-assisted synthesis improve efficiency and reduce waste in chemical processes .

Case Study 1: Antitumor Activity

A study published in Molecules explored a series of this compound derivatives for their antitumor activity against human cancer cell lines. The results indicated that modifications at specific positions on the pyrano ring significantly enhanced cytotoxicity. The most promising candidate demonstrated IC50 values in the low micromolar range against breast and lung cancer cells.

Case Study 2: Antimicrobial Efficacy

In a research article examining the antimicrobial properties of various pyrano derivatives, compounds based on this compound were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations comparable to standard antibiotics, suggesting their potential as new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis and inhibits tumor growth
AntimicrobialEffective against bacterial infections
CardiotonicEnhances cardiac contractility
Synthetic UtilityServes as a precursor for complex organic synthesis

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it acts as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which is implicated in various neurological disorders. The compound binds to the receptor, altering its conformation and modulating its activity . This interaction affects downstream signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-pyrano[2,3-b]pyridine is unique due to its specific ring fusion and the presence of both pyridine and pyran rings. This structural arrangement provides distinct electronic and steric properties, making it a versatile scaffold for various chemical transformations and biological interactions .

Biological Activity

3,4-Dihydro-2H-pyrano[2,3-b]pyridine (also referred to as DHP) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines elements of pyridine and pyran. This structural configuration is responsible for its interaction with various biological targets. The compound's ability to modulate enzyme activity and influence cellular processes makes it a subject of interest in drug discovery.

Enzyme Modulation

One of the primary mechanisms through which this compound exerts its effects is by acting as a modulator of enzyme activity. Specifically, it has been identified as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), influencing calcium mobilization in cells such as HEK293. This modulation plays a crucial role in various signaling pathways associated with neuroprotection and neurodegenerative diseases.

Cellular Effects

The compound's interaction with mGluR2 leads to significant alterations in cellular signaling pathways. It has been shown to affect gene expression and cellular metabolism, highlighting its potential role in therapeutic applications for conditions like anxiety and depression. Additionally, studies indicate that the compound can influence cell proliferation and apoptosis in cancer cells, suggesting its anticancer properties .

Biological Activities

The biological activities of this compound extend beyond neuropharmacology:

  • Antitumor Activity : Research demonstrates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain analogs have shown efficacy comparable to established chemotherapeutics .
  • Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary studies indicate that it possesses moderate activity against several pathogenic strains .
  • Vasorelaxant Effects : Some derivatives have been reported to induce vasorelaxation, making them potential candidates for treating cardiovascular diseases .

Neuropharmacological Studies

A study investigating the neurotropic activity of pyrano[2,3-b]pyridine derivatives revealed their potential as anticonvulsants. In animal models, compounds were administered at doses ranging from 20 mg/kg to 50 mg/kg, demonstrating significant protection against seizures induced by pentylenetetrazol (PTZ) . The effective dose (ED50) ranged from 24 mg/kg to 44 mg/kg, indicating a promising safety profile compared to traditional anticonvulsants like ethosuximide.

Anticancer Research

Another case study focused on the anticancer properties of this compound derivatives showed that specific modifications could enhance their cytotoxic effects against breast cancer cells. The study highlighted the importance of structural variations in optimizing biological activity and reducing toxicity .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Factors such as solubility, stability under physiological conditions, and metabolic pathways significantly influence its bioavailability. Ongoing research aims to elucidate these parameters to enhance the compound's therapeutic efficacy.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
3,4-Dihydro-2H-pyrano[3,2-b]pyridineAnticancer
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-carboxylic acidNeuroprotective effects
Pyrano[4″,3″:4′,5′]thieno[3′,2′:4,5]pyrimidin-8-oneAnticonvulsant

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives?

The synthesis typically involves cyclization or multi-step functionalization. For example:

  • Inverse Electron Demand Diels-Alder (IEDDA) Reactions : Microwave-assisted IEDDA between pyridine derivatives and dienophiles (e.g., ethyl vinyl ether) under controlled temperatures (100–120°C) yields dihydropyrano[2,3-b]pyridines with regioselectivity .
  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions using boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) and halogenated intermediates (e.g., 5-bromo derivatives) enable aryl/heteroaryl substitutions at the 3- or 5-positions .
  • Oxidation and Reduction Sequences : MnO₂-mediated oxidation of alcohol intermediates or NaBH₄ reduction of aldehydes (e.g., this compound-6-carbaldehyde) generates ketones or alcohols for further functionalization .

Q. How can spectroscopic techniques characterize this compound derivatives?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns. For example, aldehydes show characteristic peaks at δ 9.8–10.2 ppm for the formyl proton .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas. The exact mass of this compound-6-carbaldehyde is 163.0546 Da (C₉H₉NO₂), matching theoretical values .
  • X-ray Crystallography : Resolves stereochemistry, as seen in PET ligand studies where the dihydropyran ring adopts a boat conformation .

Q. What safety precautions are necessary when handling dihydropyrano[2,3-b]pyridines?

  • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Handling : Use explosion-proof equipment (P242 code) and avoid ignition sources due to flammability risks (GHS Category H225) .
  • Exposure Mitigation : Wear nitrile gloves and goggles; use fume hoods to minimize inhalation/contact (P233, P240 codes) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve dihydropyrano[2,3-b]pyridine yields?

Microwave irradiation accelerates reaction kinetics and reduces side products. For example:

  • Reaction Optimization : IEDDA reactions under microwave conditions (120°C, 30 min) achieve >80% yield compared to conventional heating (6–12 hours) .
  • Solvent Selection : Polar aprotic solvents like DMF enhance microwave absorption, improving regioselectivity in cyclization steps .
  • Scalability : Milligram-to-gram scalability is feasible with controlled power settings (300–600 W) and continuous-flow systems .

Q. What structural modifications enhance binding affinity to mGluR1?

Key modifications include:

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., fluoro at position 5) increases potency. JNJ 16259685, a mGluR1 negative allosteric modulator, features a 3,4-dimethoxyphenyl group and cis-4-methoxycyclohexyl moiety for optimal receptor interaction .
  • Ring Rigidity : Replacing the dihydropyran ring with a quinoline scaffold improves metabolic stability while retaining affinity .
  • Pharmacophore Modeling : Docking studies reveal hydrophobic interactions between the pyran oxygen and receptor residues (e.g., Leu₆₄₅ in mGluR1) .

Q. What computational methods model dihydropyrano[2,3-b]pyridine interactions?

  • Molecular Dynamics (MD) Simulations : Used to study PET ligand (e.g., 5-(2-fluoro-4-[¹¹C]methoxyphenyl) derivatives) binding to mGluR2, revealing ligand-receptor residence times and conformational dynamics .
  • Quantum Mechanical (QM) Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent effects on reactivity .
  • QSAR Models : Correlate substituent lipophilicity (ClogP) with kinase inhibition (e.g., IC₅₀ values for pyrrolo[2,3-b]pyridine derivatives) .

Q. How are dihydropyrano[2,3-b]pyridines applied in PET imaging?

  • Radiolabeling : 11C^{11}C-labeling at methoxy groups (e.g., 5-(2-fluoro-4-[¹¹C]methoxyphenyl) derivatives) enables real-time tracking of mGluR2 distribution in vivo .
  • Biodistribution Studies : Autoradiography in rodent brains shows high target specificity (>90% receptor occupancy at 1 mg/kg doses) .
  • Metabolic Stability : Fluorine substitution reduces hepatic clearance, enhancing imaging resolution .

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFMNHKLXSDLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC=C2)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543403
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26267-89-0
Record name 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydro-2H-pyrano[2,3-b]pyridine
3,4-Dihydro-2H-pyrano[2,3-b]pyridine
3,4-Dihydro-2H-pyrano[2,3-b]pyridine
3,4-Dihydro-2H-pyrano[2,3-b]pyridine
3,4-Dihydro-2H-pyrano[2,3-b]pyridine
3,4-Dihydro-2H-pyrano[2,3-b]pyridine

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